3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile
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Overview
Description
3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it valuable in drug discovery and materials science .
Preparation Methods
The synthesis of 3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile typically involves the use of [1.1.1]propellane as a precursor. One common method is the radical addition of ethynyl groups to [1.1.1]propellane under photoredox conditions. This reaction is facilitated by the use of N-heterocyclic carbene (NHC) and iridium dual-catalysis . Another approach involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butane . Industrial production methods often scale up these reactions using flow photochemical techniques to ensure high yields and purity .
Chemical Reactions Analysis
3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile involves its interaction with specific molecular targets. The compound’s rigid, three-dimensional structure allows it to fit into binding sites that are inaccessible to more flexible molecules. This unique interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile is unique compared to other similar compounds due to its ethynyl group, which imparts additional reactivity and versatility. Similar compounds include:
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile: This compound has an amino group instead of an ethynyl group, making it more suitable for nucleophilic substitution reactions.
3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde: This compound contains a phenyl group, which enhances its aromaticity and potential for π-π interactions.
1,3-Disubstituted Bicyclo[1.1.1]pentane Ketones: These compounds are used as bioisosteres for para-substituted aromatic rings and have applications in drug design.
Properties
Molecular Formula |
C8H7N |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-ethynylbicyclo[1.1.1]pentane-1-carbonitrile |
InChI |
InChI=1S/C8H7N/c1-2-7-3-8(4-7,5-7)6-9/h1H,3-5H2 |
InChI Key |
SXKGKHDMVTWYQO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC(C1)(C2)C#N |
Origin of Product |
United States |
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